![molecular formula C17H18BrN3O2 B2624512 5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide CAS No. 1797082-80-4](/img/structure/B2624512.png)
5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide
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Overview
Description
5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide is not well understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide in lab experiments is its potent antitumor activity against various cancer cell lines. Furthermore, it has been found to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability.
Future Directions
There are several future directions for the research on 5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide. One of the potential areas of research is the development of novel cancer therapies based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility could enhance its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potent antitumor activity against various cancer cell lines and its neuroprotective effects. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide involves a multi-step process that includes the reaction of 3-methoxypyrrolidine with 4-bromoaniline, followed by the reaction of the resulting product with nicotinoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Furthermore, it has been found to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
5-bromo-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-23-16-6-7-21(11-16)15-4-2-14(3-5-15)20-17(22)12-8-13(18)10-19-9-12/h2-5,8-10,16H,6-7,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBLJACSKNAYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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